molecular formula C11H18ClN3 B7972123 4-Benzylpiperazin-4-ium-1-amine;chloride

4-Benzylpiperazin-4-ium-1-amine;chloride

Cat. No.: B7972123
M. Wt: 227.73 g/mol
InChI Key: HFRHCIPVFDUVCR-UHFFFAOYSA-N
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Description

4-Benzylpiperazin-4-ium-1-amine;chloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further modified by the addition of an amine group and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazin-4-ium-1-amine;chloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, and involves the use of industrial reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperazin-4-ium-1-amine;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Benzylpiperazin-4-ium-1-amine;chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity. For example, it has been shown to exhibit significant antibacterial and antifungal activity by inhibiting the function of oxidoreductase enzymes . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzyl group, piperazine ring, and amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-benzylpiperazin-4-ium-1-amine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;/h1-5H,6-10,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHCIPVFDUVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC[NH+]1CC2=CC=CC=C2)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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